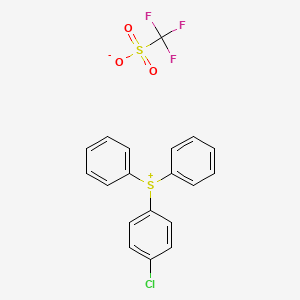

(4-Chlorophenyl)diphenylsulfonium triflate

Description

Significance of Sulfonium (B1226848) Salts as Reactive Intermediates and Reagents

Sulfonium salts are broadly recognized for their role as reactive intermediates and reagents in organic synthesis. The positively charged sulfur atom makes them excellent electrophiles and leaving groups, facilitating a range of chemical reactions. nih.gov Their reactivity is a cornerstone of their utility, enabling transformations such as the formation of three-membered rings like cyclopropanes, epoxides, and aziridines through the generation of sulfur ylides. nih.gov

Furthermore, sulfonium salts are instrumental in the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov They can act as precursors to radicals, which are highly reactive species that can initiate a variety of chemical changes. manchester.ac.uk The advent of photoredox catalysis has significantly expanded the synthetic applications of sulfonium salts by enabling their use in light-mediated radical reactions. manchester.ac.uk

Historical Context of Triarylsulfonium Salt Development

The study of sulfonium salts dates back over a century, with early work establishing their non-planar geometry. A significant leap in their application came in the 1970s with the discovery that triarylsulfonium salts could act as photoinitiators for cationic polymerization. rsc.org This finding opened the door to their use in a wide array of industrial processes, including coatings, inks, and adhesives.

Early synthetic routes to triarylsulfonium salts often involved the reaction of a diaryl sulfoxide (B87167) with a Grignard reagent or the use of toxic iodonium (B1229267) salts. google.com Over the years, more efficient and safer synthetic methods have been developed. A notable advancement involves the in-situ activation of a diphenyl sulfoxide with an anhydride (B1165640), followed by a reaction with an arene. nih.gov This method offers the advantage of not requiring pre-functionalization of the incoming aromatic ring. nih.gov

Overview of (4-Chlorophenyl)diphenylsulfonium triflate's Role in Modern Chemical Research

This compound has carved out a niche in modern chemical research due to its specific properties and reactivity. The presence of the electron-withdrawing chloro group on one of the phenyl rings enhances the electrophilicity of the sulfonium center, making it a more efficient photoacid generator compared to some other triarylsulfonium salts. smolecule.com

Its primary application lies in the field of polymer chemistry, where it serves as a highly effective photoinitiator for cationic polymerization. smolecule.com Upon exposure to ultraviolet (UV) light, it generates a strong Brønsted acid (triflic acid), which can initiate the polymerization of monomers like epoxides and vinyl ethers. rsc.orgsmolecule.com This property is crucial for applications such as UV-curable coatings and adhesives. smolecule.com

Beyond polymerization, this compound is also utilized in organic synthesis as a reagent for electrophilic aromatic substitution reactions. smolecule.com Its stability and solubility in common organic solvents further contribute to its utility in a research setting. smolecule.com

Chemical and Physical Properties of this compound

The utility of this compound is intrinsically linked to its chemical and physical characteristics.

| Property | Value |

| Molecular Formula | C₁₉H₁₄ClF₃O₃S₂ |

| Molecular Weight | 446.89 g/mol . smolecule.com |

| Appearance | White to off-white solid. smolecule.com |

| Solubility | Soluble in organic solvents. smolecule.com |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a diaryl sulfide (B99878) with a substituted benzenesulfonyl chloride in the presence of a base to form the sulfonium salt. smolecule.com A common method for preparing triarylsulfonium salts involves the copper-catalyzed reaction of a diaryliodonium salt with a diaryl sulfide. Specifically for this compound, a plausible synthetic route would involve the reaction of diphenyl sulfide with a 4-chlorophenylating agent in the presence of a triflate source.

Research Findings on this compound

Research has consistently highlighted the efficacy of this compound as a photoinitiator. Studies have shown that upon irradiation with UV light, it undergoes efficient photolysis to generate a Brønsted acid, which is the key species for initiating cationic polymerization. smolecule.com The quantum yield of this photoacid generation is a critical factor in its performance. The triflate anion is a very weak nucleophile, which is advantageous as it does not readily terminate the growing polymer chain, allowing for the formation of high molecular weight polymers. smolecule.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-chlorophenyl)-diphenylsulfanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClS.CHF3O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;2-1(3,4)8(5,6)7/h1-14H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCOJQUTUIVEJQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClF3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584135 | |

| Record name | (4-Chlorophenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255056-43-0 | |

| Record name | (4-Chlorophenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Chlorophenyl)diphenylsulfonium triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chlorophenyl Diphenylsulfonium Triflate and Analogues

Established Synthetic Routes for Triarylsulfonium Triflates

Traditional methods for constructing the triarylsulfonium scaffold have laid the groundwork for modern synthetic innovations. These routes, while effective, often have limitations that newer methods seek to address.

Grignard Reagent Approaches for Sulfonium (B1226848) Salt Formation

The reaction of aryl Grignard reagents (ArMgX) with diaryl sulfoxides is a well-established method for preparing triarylsulfonium salts. acs.org This approach involves the nucleophilic addition of the organomagnesium halide to the sulfoxide (B87167). byjus.com The carbon atom attached to magnesium, being more electronegative, acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfoxide. wikipedia.org

The general mechanism proceeds through the formation of an intermediate which, upon acidic workup, yields the triarylsulfonium salt. researchgate.netmasterorganicchemistry.com For the synthesis of (4-Chlorophenyl)diphenylsulfonium triflate, this would involve reacting a 4-chlorophenylmagnesium halide with diphenyl sulfoxide.

A key challenge in this method is that an excess of the Grignard reagent is often required to achieve optimal yields. google.com For instance, early protocols required five equivalents of the Grignard reagent, though procedural improvements have reduced this to three equivalents. google.com The reaction solvent also plays a critical role; shifting from traditional ether or ether-benzene co-solvents to a mixture of aromatic and aliphatic hydrocarbons has been shown to significantly increase yields and shorten reaction times from 18 hours to just 3 hours. google.com

The process can be carried out as a two-step sequence where the Grignard reagent is first reacted with the diaryl sulfoxide, followed by a metathesis reaction to introduce the desired counterion, such as triflate. google.com Some procedures have also incorporated activators like chlorotrimethylsilane (B32843) (TMSCl) to facilitate the reaction between the diaryl sulfoxide and the Grignard reagent before treatment with an acid like hydrobromic acid to furnish the sulfonium salt. researchgate.net

Table 1: Comparison of Grignard Reagent Methods for Triarylsulfonium Salt Synthesis

| Feature | Prior Art Method | Improved Method |

|---|---|---|

| Grignard Reagent Equivalents | 5 | 3 |

| Solvent | Ether or Ether-Benzene | Aromatic/Aliphatic Hydrocarbons |

| Reaction Time | 18 hours | 3 hours |

| Reported Yield | 39% | 60% |

Data compiled from patent literature describing improvements in the Grignard synthesis of triarylsulfonium salts. google.com

Iodonium (B1229267) Salt Mediated Synthesis

An alternative established route involves the use of diaryliodonium salts as arylating agents. researchgate.net These hypervalent iodine compounds serve as effective electrophilic aryl sources for the arylation of diaryl sulfides. researchgate.netacs.org This method often requires a copper catalyst, typically Cu(II), to facilitate the transfer of an aryl group from the iodonium salt to the sulfur atom of the sulfide (B99878). researchgate.netacs.orgresearchgate.net

The reaction generally proceeds at elevated temperatures, around 120-125°C. researchgate.netresearchgate.net For the synthesis of this compound, this would entail the reaction of diphenyl sulfide with a (4-chlorophenyl)aryl-iodonium salt in the presence of a copper catalyst. The choice of the non-transferable group on the iodonium salt is crucial for efficiency. For example, using aryl(mesityl)iodonium or aryl(2,4,6-trimethoxyphenyl)iodonium salts can lead to the selective transfer of the desired aryl group. benthamdirect.comnih.govmdpi.com

This copper-catalyzed approach is advantageous as it avoids the pre-oxidation of the sulfide to a sulfoxide, which is a necessary step in many other synthetic routes. benthamdirect.comnih.gov The mechanism is believed to involve the oxidative addition of the Cu(I) species (formed in situ) to the iodonium salt, creating a highly electrophilic aryl-Cu(III) intermediate which is then attacked by the nucleophilic diaryl sulfide. mdpi.com

Optimized and Contemporary Synthesis of this compound

More recent synthetic methodologies focus on improving efficiency, operational simplicity, and functional group tolerance. These contemporary routes provide more direct and often higher-yielding pathways to the target compound.

Reaction of Diphenylsulfide with 4-Chlorobenzenesulfonyl Chloride in the Presence of a Base

A reported synthesis of this compound involves the reaction of diphenylsulfide with 4-chlorobenzenesulfonyl chloride. smolecule.com This reaction is facilitated by the presence of a base, such as triethylamine (B128534). smolecule.com The subsequent introduction of the triflate anion can be achieved through treatment with triflic anhydride (B1165640) or trifluoromethanesulfonic acid. smolecule.com This method represents a direct approach to forming the sulfonium salt structure.

One-Step Synthesis from Sulfoxides and Aromatic Compounds

A powerful and direct method for synthesizing triarylsulfonium salts is the Friedel-Crafts-type reaction between a diaryl sulfoxide and an aromatic compound, promoted by a strong acid or activating agent. nih.govacs.org Specifically, trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) is a highly effective activator for this transformation. nih.govacs.orgresearchgate.netnih.gov

In this one-pot procedure, the diaryl sulfoxide is activated by triflic anhydride, forming a highly electrophilic intermediate, likely a sulfoxonium triflate species (R₂S⁺–OTf). acs.org This potent electrophile then undergoes an electrophilic aromatic substitution reaction with an arene. nih.govacs.org To synthesize this compound via this route, diphenyl sulfoxide would be activated by triflic anhydride and then reacted with chlorobenzene.

This method has proven effective for synthesizing a variety of triarylsulfonium salts, including those with sterically demanding substituents, often in high yields. nih.govacs.org For example, the reaction of bis(2,5-dimethylphenyl) sulfoxide with p-xylene (B151628) in the presence of triflic anhydride affords the corresponding triarylsulfonium triflate in 60% yield. acs.org

Table 2: Examples of Triarylsulfonium Salt Synthesis via Friedel-Crafts Reaction

| Diaryl Sulfoxide | Aromatic Compound | Activating Agent | Product | Yield |

|---|---|---|---|---|

| Bis(2,5-dimethylphenyl) sulfoxide | p-Xylene | Tf₂O | TAS-bC•OTf | 60% |

| Bis(2,5-dimethylphenyl) sulfoxide | Mesitylene | Tf₂O | TAS-cC•OTf | 86% |

Data from a study on the synthesis of sterically demanding triarylsulfonium salts. nih.govacs.org

Formation via Diphenylsulfoxide and Triflic Anhydride with Styrene (B11656) Derivatives

The reaction of diphenyl sulfoxide with triflic anhydride can also be used to activate the sulfoxide for reactions with alkenes, such as styrene derivatives. nih.gov When diphenyl sulfoxide is activated by triflic anhydride, it forms a highly electrophilic species. nih.govnih.gov This species can react with alkenes, leading to the formation of sulfonium ions. nih.gov While this reaction is well-documented for creating various sulfur-containing structures, its direct application to form a triarylsulfonium salt like this compound from styrene is not the primary outcome. Instead, this combination typically leads to the formation of β-aryl sulfonium salts or can mediate other transformations like oxidations. nih.govresearchgate.net The reaction of the activated diphenyl sulfoxide with an aromatic compound is the more direct route to the desired triarylsulfonium salt structure. acs.org

Preparation of Related Sulfonium Triflate Precursors and Derivatives

The versatility of sulfonium salts in organic synthesis has spurred the development of various methods for their preparation. The following subsections detail the synthesis of specific classes of sulfonium triflate precursors that serve as important building blocks.

A key precursor for the generation of vinylsulfonium salts is an ω-bromoalkyldiphenylsulfonium triflate. A prominent example is the synthesis of (2-bromoethyl)diphenylsulfonium (B3254981) triflate. This compound is prepared through the reaction of diphenyl sulfide with 2-bromoethyl triflate.

The synthesis is typically carried out by reacting diphenyl sulfide with 2-bromoethyl triflate in a suitable solvent, such as refluxing toluene, under an inert atmosphere. This reaction furnishes the crystalline solid (2-bromoethyl)diphenylsulfonium triflate in high yield. nih.gov This intermediate is now commercially available and serves as a stable precursor for the in situ generation of diphenylvinylsulfonium triflate. nih.gov

While the synthesis of homologues with longer alkyl chains is less commonly described, the general methodology can be extrapolated. The reaction would likely involve the appropriate ω-bromoalkyl triflate and diphenyl sulfide. The general reaction scheme is presented below:

General Reaction for ω-Bromoalkyldiphenylsulfonium Triflate Synthesis

Ph2S + Br-(CH2)n-OTf → [Ph2S+-(CH2)n-Br]TfO- n = number of methylene (B1212753) units

This method provides a direct route to these bifunctional sulfonium salts, which can then be used in subsequent synthetic transformations.

Diphenylvinylsulfonium triflates are valuable reagents in organic synthesis, particularly in annulation reactions to form various heterocyclic compounds. Two primary methodologies have been established for their preparation.

One efficient and practical method involves the dehydrobromination of a (2-bromoethyl)diphenylsulfonium triflate precursor. nih.gov In this two-step process, diphenyl sulfide is first reacted with 2-bromoethyl triflate to yield (2-bromoethyl)diphenylsulfonium triflate. nih.gov Subsequent treatment of this intermediate with a mild base, such as potassium bicarbonate, in a mixture of solvents like tetrahydrofuran (B95107) and water at room temperature, affords the desired diphenylvinylsulfonium triflate as a light-yellow oil in excellent yield. nih.gov

Table 1: Synthesis of Diphenylvinylsulfonium Triflate from 2-Bromoethyl Triflate

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Diphenyl sulfide, 2-Bromoethyl triflate | Toluene, reflux | (2-Bromoethyl)diphenylsulfonium triflate | High | nih.gov |

| 2 | (2-Bromoethyl)diphenylsulfonium triflate | K2CO3, THF/H2O, room temp. | Diphenylvinylsulfonium triflate | Excellent | nih.gov |

An alternative route to diphenylvinylsulfonium triflates involves the reaction of styrene derivatives with "diphenyl sulfide ditriflate" (DPSD). researchgate.net DPSD is generated in situ from the reaction of diphenyl sulfoxide with triflic anhydride. researchgate.net This electrophilic species then reacts with a styrene derivative to form the corresponding diphenylstyrylsulfonium triflate. For example, the reaction with 4-chlorostyrene (B41422) yields [(E)-2-(4-chlorophenyl)vinyl]diphenylsulfonium triflate, which can be isolated as a crystalline solid. researchgate.net This method allows for the introduction of substituents on the vinyl group.

Table 2: Synthesis of Substituted Diphenylvinylsulfonium Triflates from Styrenes

| Styrene Derivative | Reagents | Product | Reference |

|---|---|---|---|

| Styrene | Diphenyl sulfoxide, Triflic anhydride | Diphenylvinylsulfonium triflate | researchgate.net |

| 4-Chlorostyrene | Diphenyl sulfoxide, Triflic anhydride | [(E)-2-(4-Chlorophenyl)vinyl]diphenylsulfonium triflate | researchgate.net |

α-Diazo sulfonium triflates are another important class of sulfonium salts that serve as precursors for diazomethyl radicals under photochemical conditions. bris.ac.uknih.govthieme-connect.de These salts can be prepared in a one-pot synthesis. bris.ac.uknih.govthieme-connect.de

The general procedure involves the activation of a sulfoxide with triflic anhydride, followed by reaction with a diazo compound. For instance, the reaction of dibenzothiophene (B1670422) S-oxide with triflic anhydride and trimethylsilyldiazomethane (B103560) can be used to generate the corresponding α-diazo sulfonium triflate. bris.ac.uknih.govthieme-connect.de A series of these salts have been synthesized, and their structures have been confirmed by X-ray crystallography. bris.ac.uknih.gov

The synthesis is generally performed by reacting the sulfoxide with triflic anhydride, followed by the addition of a diazo source. This method has been applied to various sulfoxides to produce a range of α-diazo sulfonium triflates. bris.ac.uknih.govthieme-connect.de These salts have demonstrated utility in the synthesis of 1-(dialkylamino)-1,2,3-triazoles through photochemical reactions with N,N-dialkyl hydrazones. bris.ac.uknih.govthieme-connect.de

Table 3: Examples of Synthesized α-Diazo Sulfonium Triflates

| Sulfoxide | Diazo Source | Product | Reference |

|---|---|---|---|

| Dibenzothiophene S-oxide | Trimethylsilyldiazomethane | 5-(Diazoacetyl)dibenzothiophenium triflate | bris.ac.uknih.govthieme-connect.de |

| Diphenyl sulfoxide | Trimethylsilyldiazomethane | (Diazoacetyl)diphenylsulfonium triflate | bris.ac.uknih.govthieme-connect.de |

These synthetic methodologies provide access to a diverse array of sulfonium triflate precursors, enabling their use in a wide range of chemical transformations.

Mechanistic Investigations of 4 Chlorophenyl Diphenylsulfonium Triflate Reactivity

Photochemical Pathways and Radical Generation

The photochemical behavior of triarylsulfonium salts like (4-Chlorophenyl)diphenylsulfonium triflate is a cornerstone of their application. Upon absorption of light energy, these compounds can follow several pathways to generate reactive species, most notably aryl radicals. researchgate.net

Direct irradiation with high-energy ultraviolet (UV) light can induce the homolytic cleavage of one of the C–S bonds in a triarylsulfonium salt. acs.org In the case of this compound, this process would lead to the formation of a 4-chlorophenyl radical and a diphenylsulfinium radical cation. This direct photolysis is a key method for generating aryl radicals without the need for a catalyst. acs.org The general mechanism involves the excitation of the sulfonium (B1226848) salt to an electronically excited state, which then undergoes dissociation.

The process can be summarized as follows: Ar₃S⁺ X⁻ + hν (UV light) → [Ar₃S⁺ X⁻]* → Ar• + Ar₂S⁺• X⁻

This direct disruption of the C–S bond is a powerful tool for initiating chemical transformations, such as in the C–H/C–H cross-coupling of arenes. acs.org

In the realm of photoredox catalysis, triarylsulfonium salts serve as efficient aryl radical precursors through single electron transfer (SET) processes. researchgate.net Unlike direct photolysis, this method often utilizes visible light and a photocatalyst. researcher.lifediva-portal.org The photocatalyst absorbs light, reaching an excited state with enhanced reducing or oxidizing power. diva-portal.org

The excited photocatalyst can then engage the sulfonium salt in an SET event. Typically, the excited photocatalyst donates an electron to the sulfonium salt, which acts as an oxidant or "quencher". This reductive quenching leads to the fragmentation of the sulfonium salt. researcher.lifebeilstein-journals.org

Reductive Quenching Cycle:

Excitation: A photocatalyst (PC) absorbs a photon (hν) to reach its excited state (PC*).

Electron Transfer: The excited photocatalyst (PC*) transfers an electron to the triarylsulfonium salt (Ar₃S⁺).

Fragmentation: The resulting transient radical species [Ar₃S•] rapidly undergoes C–S bond cleavage to produce an aryl radical (Ar•) and a diaryl sulfide (B99878) (Ar₂S).

Catalyst Regeneration: The oxidized photocatalyst (PC⁺•) is returned to its ground state by a sacrificial electron donor in the system.

This SET-induced transformation allows for the generation of aryl radicals under significantly milder conditions than direct UV irradiation. researchgate.net

Mechanistic studies have confirmed that sulfonium salts are versatile and effective precursors for aryl radicals under various conditions. researchgate.net Their utility stems from the facile single-electron reduction they undergo, which reliably leads to C–S bond cleavage. researchgate.net The generation of aryl radicals from sulfonium salts has been leveraged in a wide array of synthetic transformations, including alkylations and cyanations of arenes. researchgate.net

A key advantage of using sulfonium salts is that their reactivity is often independent of the electronic properties of the aryl group that will become the radical. This contrasts with other precursors like aryl halides, where electron-deficient rings are typically required for efficient radical formation. researchgate.net This feature makes sulfonium salts, including this compound, broadly applicable for generating a diverse range of aryl radicals.

Table 1: Comparison of Aryl Radical Generation Methods from Sulfonium Salts

| Feature | Direct UV Photolysis | Photoredox Catalysis (SET) |

| Energy Source | High-energy UV light (e.g., 254 nm) acs.org | Visible light researcher.life |

| Catalyst | Not required acs.org | Photocatalyst required (e.g., Ru(bpy)₃²⁺, organic dyes) nih.gov |

| Mechanism | Homolytic C–S bond cleavage from an excited state acs.org | Single Electron Transfer from excited photocatalyst researchgate.netresearcher.life |

| Conditions | Harsher | Milder researchgate.net |

| Key Intermediate | Excited sulfonium salt [Ar₃S⁺]* | Reduced sulfonium salt [Ar₃S•] |

Upon direct irradiation, triarylsulfonium salts are promoted to a singlet excited state (S₁). From this state, two primary processes can occur: heterolytic or homolytic cleavage of a C–S bond. While homolytic cleavage leads to the desired aryl radical and a diaryl-sulfinium radical cation, heterolytic cleavage results in an aryl cation and a diaryl sulfide.

Furthermore, in-cage recombination of the initially formed radical pair can lead to rearrangement products. For instance, the aryl radical and the diarylsulfinium radical cation can recombine at different positions on the aromatic rings, leading to the formation of isomeric biaryl sulfides. The distribution of products is highly dependent on the solvent, the specific substituents on the aryl rings, and the wavelength of irradiation.

Electrochemical Reactivity and Surface Functionalization

Beyond photochemical activation, this compound can be activated electrochemically, providing another pathway for controlled radical generation, which is particularly useful for modifying surfaces.

The electrochemical reduction of triarylsulfonium salts at a cathode is a well-established process for generating aryl radicals. The mechanism involves a one-electron transfer from the electrode surface to the sulfonium cation. This reduction forms a transient, unstable intermediate (Ar₃S•).

This intermediate immediately undergoes a process known as mesolytic scission, where the C–S bond breaks. This cleavage is highly efficient and results in the formation of an aryl radical and a diaryl sulfide.

Electrochemical Reduction Mechanism: Ar₃S⁺ + e⁻ → [Ar₃S•] → Ar• + Ar₂S

The generated aryl radical is highly reactive and, if formed near a surface (the electrode), can immediately bond to it. This process allows for the covalent functionalization of various conductive and semiconductive surfaces with specific aryl groups, a technique crucial in materials science and electronics.

Generation of Aryl Radicals for Electrochemical Grafting onto Carbon Materials

The electrochemical reduction of this compound serves as a potent method for generating aryl radicals, which can then be used to modify material surfaces. This process, known as electrochemical grafting, has been effectively demonstrated on carbon substrates such as glassy carbon. The reduction of the sulfonium salt at the electrode surface initiates the cleavage of a carbon-sulfur bond, leading to the formation of a highly reactive aryl radical. acs.org

This radical species can then covalently bond to the carbon surface, creating a durable and stable organic layer. This surface modification is of significant interest for altering the chemical and physical properties of materials, with applications in sensors, electronics, and biocompatible coatings. nih.govrsc.orgcapes.gov.br The electrochemical approach offers a high degree of control over the grafting process.

The general reaction for the generation of aryl radicals from a triarylsulfonium salt and subsequent grafting is as follows:

Reduction at the Electrode: [Ar-S⁺(Ar')₂] + e⁻ → [Ar-S(Ar')₂]•

C-S Bond Cleavage (Fragmentation): [Ar-S(Ar')₂]• → Ar• + S(Ar')₂

Grafting onto Carbon Surface: C(surface) + Ar• → C(surface)-Ar

This method is advantageous as it allows for the formation of robust, covalently attached aryl layers on conductive surfaces.

Influence of Substituent Inductive Effects on Cleavage Direction during Electrochemical Reduction

In the case of unsymmetrical triarylsulfonium salts like this compound, the direction of C-S bond cleavage upon electrochemical reduction is influenced by the electronic nature of the substituents on the phenyl rings. The inductive effect of the substituent plays a crucial role in determining which aryl radical is preferentially formed.

For this compound, the chlorine atom acts as an electron-withdrawing group through its inductive effect. This influences the stability of the potential radical intermediates and the relative strengths of the carbon-sulfur bonds. Research has shown that the reduction of this specific salt leads to the formation of a mixture of both phenyl and chlorophenyl radicals. acs.org Consequently, the resulting grafted layer on a carbon surface is composed of both phenyl and 4-chlorophenyl moieties. acs.org This is in contrast to substituents with strong electron-donating effects, such as a methoxy (B1213986) group, where cleavage predominantly occurs to form the unsubstituted phenyl radical. acs.org

The cleavage pattern can be rationalized by considering how the substituent affects the electron density at the ipso-carbon of the C-S bond. An electron-withdrawing group like chlorine can stabilize the corresponding aryl radical to some extent, making the cleavage of the chlorophenyl-sulfur bond competitive with the cleavage of the phenyl-sulfur bonds.

| Substituent on Diphenylsulfonium Cation | Predominant Aryl Radical Generated | Nature of Grafted Film |

| 4-Chloro | Mixture of Phenyl and 4-Chlorophenyl | Mixture of phenyl and chlorophenyl groups |

| 4-Methoxy | Phenyl | Predominantly phenyl groups |

Dual Functionality: Photoacid and Radical Generation

This compound, like other triarylsulfonium salts, exhibits dual functionality upon exposure to light, acting as both a photoacid generator (PAG) and a source of radicals. This characteristic makes it a valuable component in photopolymerization and photolithography.

Upon absorption of ultraviolet (UV) light, triarylsulfonium salts undergo photolysis. The primary photochemical event is the homolytic cleavage of a carbon-sulfur bond within the sulfonium cation, generating an aryl radical and a diarylsulfinyl radical cation. wikipedia.org This process is followed by a series of reactions that ultimately lead to the formation of a strong Brønsted acid.

The generally accepted mechanism for photoacid generation from a triphenylsulfonium (B1202918) salt is as follows, and it is applicable to substituted derivatives like this compound:

Photoexcitation: [(4-ClC₆H₄)(C₆H₅)₂S]⁺ + hν → [(4-ClC₆H₄)(C₆H₅)₂S]⁺*

Homolytic Cleavage: [(4-ClC₆H₄)(C₆H₅)₂S]⁺* → (4-ClC₆H₄)• + [(C₆H₅)₂S]⁺• or (C₆H₅)• + [(4-ClC₆H₄)(C₆H₅)S]⁺•

Hydrogen Abstraction: The radical cation and/or the aryl radical can abstract a hydrogen atom from a suitable donor in the surrounding medium (e.g., solvent, monomer, or polymer), producing a proton.

Acid Formation: The generated proton combines with the triflate anion (CF₃SO₃⁻) present in the salt to form triflic acid (CF₃SO₃H), a superacid. wikipedia.org

The efficiency of acid generation can be influenced by the substituents on the aryl rings. researchgate.net

The dual nature of the photolysis of this compound is particularly advantageous in hybrid photopolymerization systems. These systems utilize both cationic and radical polymerization mechanisms simultaneously to cure a mixture of different monomers.

Upon irradiation, the sulfonium salt generates both a strong acid (for cationic polymerization) and aryl radicals (for radical polymerization).

Cationic Polymerization: The photogenerated triflic acid is a powerful initiator for the polymerization of monomers such as epoxides, vinyl ethers, and oxetanes.

Radical Polymerization: The concurrently formed 4-chlorophenyl and/or phenyl radicals can initiate the polymerization of acrylic or methacrylic monomers.

This concurrent generation allows for the formulation of hybrid resins that can combine the desirable properties of different polymer types, such as the low shrinkage and good adhesion of epoxies with the fast curing rates of acrylates. The ability of a single photoinitiator to drive both polymerization pathways simplifies the formulation and ensures a homogeneous cure.

Electronic Structure and Reactivity Correlations

Computational chemistry provides valuable insights into the relationship between the electronic structure of this compound and its reactivity, particularly concerning the mechanism of C-S bond cleavage. Frontier molecular orbital (FMO) theory is a powerful tool in this context. For radical species, the singly occupied molecular orbital (SOMO) is of key importance.

In the electrochemical reduction of the (4-Chlorophenyl)diphenylsulfonium cation, an electron is added to the lowest unoccupied molecular orbital (LUMO) of the salt to form a radical intermediate. The LUMO of the sulfonium cation often has significant σ* character with respect to the C-S bonds. The population of this anti-bonding orbital upon reduction weakens the C-S bonds and facilitates their cleavage.

A SOMO analysis of the resulting radical intermediate, [(4-ClC₆H₄)(C₆H₅)₂S]•, would reveal the distribution of the unpaired electron. The localization of the SOMO on a specific C-S bond would indicate the likely site of fragmentation. The inductive effect of the chloro substituent alters the energy levels and spatial distribution of the molecular orbitals. Theoretical calculations on similar substituted systems suggest that electron-withdrawing substituents can lower the energy of the LUMO and influence the orbital overlap, thereby affecting the reduction potential and the regioselectivity of the bond cleavage. scholaris.caresearchgate.net

Structure-Property Relationships Governing Photophysical and Photochemical Properties

The photophysical and photochemical behavior of this compound is intrinsically linked to its molecular structure. As a triarylsulfonium salt, its reactivity is primarily dictated by the nature of the cation, while the triflate anion influences properties such as the strength of the generated acid upon photolysis. The presence of the electron-withdrawing chloro substituent on one of the phenyl rings, the arrangement of the three aryl groups around the central sulfur atom, and the nature of the counter-ion all play crucial roles in defining the compound's interaction with light and its subsequent chemical transformations.

The core photochemical process for triarylsulfonium salts involves the absorption of ultraviolet (UV) light, leading to the excitation of the molecule, typically to a singlet excited state. ibm.comsmolecule.com This excitation is followed by the cleavage of a carbon-sulfur bond, which can occur through two primary pathways: heterolytic and homolytic cleavage. ibm.comsmolecule.com

Heterolytic cleavage results in the formation of a phenyl cation and diphenyl sulfide.

Homolytic cleavage yields a phenyl radical and a diphenylsulfinyl radical cation. ibm.com

These reactive intermediates can then engage in various subsequent reactions, including reacting with solvents or other molecules in the system, ultimately leading to the generation of a strong Brønsted acid (triflic acid in this case). smolecule.com

The efficiency of photoacid generation is a key photochemical property. For related triarylsulfonium salts, the quantum yield of photodecomposition, which is a measure of the efficiency of the photochemical reaction, has been studied. For example, the photolysis of some tris(substituted-phenyl)sulfonium salts has been investigated, revealing how different substituents impact the product quantum yields. smolecule.com

The photophysical properties, such as absorption and emission characteristics, are fundamental to understanding the initial light-matter interaction. While detailed emission data (fluorescence or phosphorescence) for this compound is scarce, the general understanding is that for many photoacid generators, the excited state lifetimes are very short, and non-radiative decay pathways, including the desired bond cleavage, are dominant.

Below are tables summarizing the available and relevant photophysical and photochemical data for related triarylsulfonium salts, which provide a framework for understanding the properties of this compound.

Table 1: Photophysical Properties of Related Triarylsulfonium Triflates

| Compound | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Emission Data |

| (4-Fluorophenyl)diphenylsulfonium triflate | 234 sigmaaldrich.com | Not Reported | Not Reported |

| (4-Iodophenyl)diphenylsulfonium triflate | 262 sigmaaldrich.com | Not Reported | Not Reported |

| (4-Phenoxyphenyl)diphenylsulfonium triflate | 256 | Not Reported | Not Reported |

Data for this compound is not publicly available.

Table 2: Photochemical Data of Related Triarylsulfonium Salts

| Compound | Photolysis Products | Quantum Yield (Φ) | Conditions |

| Tris(4-chlorophenyl)sulfonium salt | Rearrangement products, Di(4-chlorophenyl) sulfide | Not specified for this specific product | Direct irradiation in solution ibm.comsmolecule.com |

| Triphenylsulfonium salt | Phenylthiobiphenyls, Diphenyl sulfide | Not specified for this specific product | Direct irradiation in solution ibm.comsmolecule.com |

Specific quantum yield data for the photodecomposition of this compound is not publicly available.

Applications in Advanced Organic Synthesis and Polymer Science

Photoinitiation and Photopolymerization Processes

Upon absorption of ultraviolet (UV) light, (4-Chlorophenyl)diphenylsulfonium triflate undergoes photolysis to generate both radical and cationic active species. This dual reactivity makes it an exceptionally versatile photoinitiator for a variety of polymerization processes. The generated Brønsted acid (triflic acid) can initiate cationic polymerization, while the generated radical species can initiate free-radical polymerization.

This compound and related triarylsulfonium salts are highly effective photoinitiators for UV-curable coatings and adhesives. spectraphotopolymers.com These systems rely on the rapid, light-induced transformation of liquid monomers and oligomers into a solid, cross-linked polymer network, a process known as photopolymerization. spectraphotopolymers.com The choice of photoinitiator is critical as it influences the curing speed and the final physical and chemical properties of the cured material, such as hardness, adhesion, and chemical resistance. songwon.com

In these applications, the sulfonium (B1226848) salt is incorporated into a formulation containing monomers and oligomers, such as acrylates, methacrylates, or epoxides. When exposed to UV radiation, the initiator generates reactive species that trigger the polymerization cascade. spectraphotopolymers.com This technology is integral to numerous industries, including electronics, automotive, and printing, for applications like protective coatings, inks, and high-performance adhesives. arkema.com The efficiency of sulfonium salts allows for rapid curing at ambient temperatures, providing an energy-efficient and environmentally friendly alternative to thermal curing methods. googleapis.com

Table 1: General Components of a UV-Curable Formulation

| Component | Function | Example Compounds |

| Photoinitiator | Absorbs UV light and initiates polymerization. | This compound, other triarylsulfonium salts, α-Hydroxyketones |

| Monomers/Oligomers | Building blocks that form the polymer network. | Acrylates, Methacrylates, Epoxides, Vinyl Ethers |

| Additives | Modify final properties (e.g., adhesion, flexibility). | Pigments, Fillers, Stabilizers |

The photolysis of this compound generates a superacid, triflic acid, which is a powerful initiator for cationic polymerization. digitellinc.com This makes it highly effective for the polymerization of cyclic ethers, such as epoxides, and vinyl ethers. digitellinc.comnih.gov Cationic polymerization is a chain-growth process where a cationic initiator transfers charge to a monomer, creating a carbocationic active center that subsequently propagates by adding more monomer units. nih.gov

This method is particularly valuable for producing polymers from monomers that are not readily polymerized by free-radical mechanisms. For instance, the cationic ring-opening polymerization of epoxides leads to the formation of polyethers, which are known for their excellent adhesion, chemical resistance, and low shrinkage. Similarly, vinyl ethers are readily polymerized cationically to produce poly(vinyl ether)s, materials with applications ranging from pressure-sensitive adhesives to specialty coatings. nih.govsemanticscholar.org The use of a photoinitiator like this compound allows for spatial and temporal control over the initiation process, which is a significant advantage in applications such as 3D printing and microlithography. digitellinc.com

In addition to generating a Brønsted acid, the photolysis of this compound also produces radical species. These radicals are capable of initiating the free-radical polymerization of a wide range of monomers, most notably acrylates, methacrylates, and various vinyl monomers like styrene (B11656). mdpi.commdpi.com Free-radical polymerization is one of the most widely used polymerization methods due to its tolerance of various functional groups and reaction conditions. mdpi.com

The process begins when the photogenerated radical adds to the double bond of a monomer, creating a new radical species that can then react with subsequent monomers in a chain reaction. This mechanism is the foundation for the production of a vast array of commodity and specialty polymers. researchgate.netresearchgate.net The ability of a single photoinitiator to generate both radical and cationic species simultaneously is a key feature that enables advanced polymerization strategies. mdpi.com

Interpenetrating Polymer Networks (IPNs) are advanced materials consisting of two or more chemically distinct polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other. mdpi.comtuwien.at The unique properties of IPNs often surpass those of the individual component polymers. rsc.org

This compound is particularly well-suited for the one-step synthesis of hybrid IPNs. mdpi.com By incorporating it into a blend of monomers that polymerize through different mechanisms, such as an acrylate (B77674)/epoxide blend, a single UV irradiation step can initiate both free-radical and cationic polymerization simultaneously. The phenyl radicals initiate the polymerization of the acrylate component, while the photogenerated acid catalyzes the ring-opening polymerization of the epoxide. mdpi.com This concurrent process, often referred to as dual-curing, leads to the formation of a complex, interlocked network structure with enhanced properties, such as improved toughness and damping capabilities. mdpi.comtuwien.atresearchgate.net

Table 2: Hybrid Polymerization for IPN Formation

| Polymerization Type | Initiating Species from Sulfonium Salt | Monomer Type | Resulting Polymer Network |

| Cationic Polymerization | Brønsted Acid (H⁺) | Epoxides, Vinyl Ethers | Polyether Network |

| Free-Radical Polymerization | Phenyl Radicals (Ph•) | Acrylates, Methacrylates | Polyacrylate Network |

Thiol-ene polymerization is a "click" chemistry reaction that involves the radical-mediated addition of a thiol group across a double bond (ene). researchgate.net This reaction is known for its high efficiency, rapid reaction rates, and insensitivity to oxygen, making it attractive for creating uniform polymer networks. nih.gov

The initiation of thiol-ene polymerization is typically achieved through the generation of thiyl radicals. mdpi.com Photoinitiators play a crucial role in this process; upon UV exposure, they generate radicals that can abstract a hydrogen atom from a thiol (R-SH), producing a reactive thiyl radical (R-S•). mdpi.com This thiyl radical then propagates the polymerization by reacting with an ene. Given that this compound produces radicals upon photolysis, it can serve as an effective initiator for thiol-ene systems. This application is valuable in fields such as biomaterials and the fabrication of microfluidic devices. nih.govmdpi.com

Catalytic Reactions and Cross-Coupling Methodologies

Beyond its role in polymer science, the aryl triflate moiety of this compound makes it a valuable participant in transition metal-catalyzed cross-coupling reactions. Aryl triflates are widely used as electrophilic coupling partners due to their high reactivity, which is comparable to that of aryl halides. nih.gov

In these reactions, the triflate group (-OTf) acts as an excellent leaving group, facilitating the oxidative addition of the aryl C-O bond to a low-valent transition metal catalyst, typically palladium(0). nih.govresearchgate.net This step is the cornerstone of many powerful C-C bond-forming reactions, including the Suzuki-Miyaura, Stille, and Sonogashira couplings. nih.govnih.gov

For example, in a Suzuki-Miyaura coupling, an aryl triflate can react with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl product. nsf.gov The high reactivity of the triflate allows these reactions to proceed under mild conditions. Notably, the presence of a chloro-substituent on the phenyl ring, as in this compound, offers opportunities for selective and sequential cross-coupling reactions, as the C-OTf bond is generally more reactive than the C-Cl bond under specific catalytic conditions. nsf.gov This differential reactivity allows for the stepwise introduction of different substituents onto the aromatic ring, providing a powerful tool for the synthesis of complex organic molecules. nih.govnsf.gov

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Arylsulfonium Triflates

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. unistra.fr Arylsulfonium triflates have been successfully employed as coupling partners in these transformations, serving as effective alternatives to traditional aryl halides and other pseudohalides. unistra.frnih.gov The triflate group in these salts acts as an excellent leaving group, facilitating the crucial oxidative addition step to the palladium(0) center, which initiates the catalytic cycle. unistra.fryoutube.comyoutube.com

Research has demonstrated that S-(aryl)tetramethylenesulfonium salts can be utilized as arylation reagents in palladium-catalyzed Suzuki-Miyaura reactions. acs.org Furthermore, triarylsulfonium triflates have proven to be highly effective in the Sonogashira reaction, a specific type of palladium-catalyzed cross-coupling, which highlights their broad applicability. acs.orgorganic-chemistry.org The reactivity of aryl triflates in these systems is often comparable to that of aryl iodides, allowing for efficient bond formation under relatively mild conditions. unistra.frnih.gov

Nickel-Catalyzed Cross-Coupling Reactions with Sulfonium Salts

Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions. youtube.comnih.gov Nickel catalysts have been shown to effectively couple aryl triflates with various partners, including alkyl thiols and other aryl sulfonates. nih.govchemrxiv.org A notable application is the cross-electrophile coupling of aryl triflates with aryl tosylates, a reaction enabled by a dual catalytic system of nickel and palladium. nih.govorganic-chemistry.org In this system, the nickel catalyst exhibits a preference for reacting with the aryl tosylate, while the palladium catalyst preferentially activates the aryl triflate. nih.govorganic-chemistry.org This differential reactivity allows for the selective formation of unsymmetrical biaryl compounds from two different phenol (B47542) derivatives. nih.gov Nickel-catalyzed methods have also been developed for C–S cross-coupling of sterically hindered aryl triflates with alkyl thiols, a transformation that can be challenging with other catalytic systems. chemrxiv.org

Sonogashira Reaction with Triarylsulfonium Triflates as Coupling Partners

The Sonogashira reaction, which forges a bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of synthetic chemistry for creating arylalkynes and conjugated enynes. nih.govwikipedia.orglibretexts.org A significant advancement in this area is the use of triarylsulfonium triflates as the electrophilic coupling partner. organic-chemistry.orgnih.govacs.org This protocol represents the first instance of arylsulfonium salts being used in the Pd/Cu-catalyzed Sonogashira reaction. nih.govacs.org

The reaction proceeds under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgresearchgate.net A variety of triarylsulfonium triflates, including symmetrical and asymmetrical salts, can react with terminal alkynes to produce the corresponding arylalkynes in excellent yields, sometimes exceeding 99%. organic-chemistry.orgnih.gov For instance, tris(4-chlorophenyl)sulfonium triflate reacts with phenylacetylene (B144264) at room temperature to yield the desired coupled product in 93% yield. acs.org This method is notable for its high efficiency, broad substrate scope, and the good thermal stability and non-toxic nature of the sulfonium salts. organic-chemistry.org

Table 1: Sonogashira Coupling of Triarylsulfonium Triflates with Phenylacetylene Reaction conditions: Triarylsulfonium triflate (0.2 mmol), phenylacetylene (0.3 mmol), Pd[P(t-Bu)₃]₂ (10 mol%), CuI (10 mol%), K₃PO₄ (2.0 equiv.), DMF (2.0 mL), room temperature, 15 h. Data sourced from Zhang, C-P., et al. (2017). acs.org

| Entry | Sulfonium Salt | Yield (%) |

| 1 | Tris(4-tolyl)sulfonium triflate | 91 |

| 2 | Tris(4-bromophenyl)sulfonium triflate | 46 |

| 3 | Tris(4-chlorophenyl)sulfonium triflate | 93 |

Photoredox Catalysis for C-C Bond Formation

The advent of photoredox catalysis has revolutionized organic synthesis by enabling the formation of chemical bonds under exceptionally mild conditions using visible light as an energy source. manchester.ac.uksoton.ac.ukbeilstein-journals.org Sulfonium salts have become increasingly important in this field as precursors to radical intermediates. manchester.ac.uksoton.ac.ukcapes.gov.brpolimi.it

In this process, a photocatalyst absorbs visible light and enters an excited state. unipv.it This excited photocatalyst can then engage in a single-electron transfer (SET) with the arylsulfonium salt. nih.gov The reduction of the sulfonium salt leads to the formation of an aryl radical, which can then be used in a variety of C-C bond-forming reactions. manchester.ac.uksoton.ac.uk This light-mediated approach avoids the need for harsh reagents or high temperatures, offering a green and sustainable pathway for constructing complex molecular architectures. soton.ac.uknih.gov The method has been successfully applied to the arylation of various substrates, demonstrating the broad utility of sulfonium salts as radical precursors in modern synthetic chemistry. soton.ac.uk

Reagents for Heterocycle Synthesis

While this compound is an arylsulfonium salt, closely related vinylsulfonium triflates are powerful intermediates for synthesizing important nitrogen-containing heterocycles. arkat-usa.org These vinylsulfonium salts are typically prepared in situ from the reaction of diphenyl sulfoxide (B87167) and triflic anhydride (B1165640) with a styrene derivative. arkat-usa.org The resulting electrophilic species is then reacted with various nucleophiles to build the heterocyclic ring.

Formation of 2-Arylaziridines from Olefins and Amines

Aziridines are valuable three-membered heterocyclic building blocks found in numerous natural products and are prized for their unique biological activities and synthetic utility. arkat-usa.orgmdma.ch A convenient method for their synthesis involves the reaction of 2-arylethenyl(diphenyl)sulfonium triflates with primary amines. mdma.ch

In a typical procedure, a styrene derivative, such as 4-chlorostyrene (B41422), is first converted to its corresponding vinylsulfonium salt, [(E)-2-(4-chlorophenyl)vinyl]diphenylsulfonium triflate. arkat-usa.org Subsequent treatment of this intermediate with a primary amine, often in excess, leads to the formation of the desired 2-arylaziridine in high yield. mdma.ch This one-pot synthesis is efficient and tolerates a range of primary amines, providing access to diverse N-substituted aziridines. mdma.ch

Table 2: Synthesis of 2-(4-Chlorophenyl)aziridines Reactions performed with [(E)-2-(4-chlorophenyl)vinyl]diphenylsulfonium triflate and various amines. Data sourced from Okuma, K., et al. (2004). arkat-usa.org

| Entry | Amine | Product | Yield (%) |

| 1 | Benzylamine | 1-Benzyl-2-(4-chlorophenyl)aziridine | 95 |

| 2 | Cyclohexylamine | 2-(4-Chlorophenyl)-1-cyclohexylaziridine | 92 |

| 3 | tert-Butylamine | 1-tert-Butyl-2-(4-chlorophenyl)aziridine | 96 |

Synthesis of α-Imidostyrenes via Reactions with Imide Nucleophiles

When vinylsulfonium salts are treated with NH-type nucleophiles, such as imides, a different reaction pathway is observed, leading to the formation of α-imidostyrenes. arkat-usa.org These compounds are useful precursors for vinylamines. The reaction involves the regioselective introduction of an imido group at the α-position of the original styrene. arkat-usa.org

Using the same intermediate, [(E)-2-(4-chlorophenyl)vinyl]diphenylsulfonium triflate, reaction with an imide nucleophile like potassium phthalimide (B116566) or isatin (B1672199) affords the corresponding α-imidostyrene. arkat-usa.org For example, the reaction with potassium phthalimide proceeds efficiently to give N-[1-(4-chlorophenyl)ethenyl]phthalimide in 90% yield. arkat-usa.org This transformation provides a direct route to functionalized styrenes that are valuable in further synthetic applications.

Table 3: Synthesis of α-Imidostyrenes Reactions performed with [(E)-2-(4-chlorophenyl)vinyl]diphenylsulfonium triflate and various imide nucleophiles. Data sourced from Okuma, K., et al. (2004). arkat-usa.org

| Entry | Imide Nucleophile | Product | Yield (%) |

| 1 | Sodium 1,8-naphthalimide | N-[1-(4-Chlorophenyl)ethenyl]-1,8-naphthalimide | 65 |

| 2 | Potassium phthalimide | N-[1-(4-Chlorophenyl)ethenyl]phthalimide | 90 |

| 3 | Isatin | 1-{[1-(4-Chlorophenyl)ethenyl]}-1H-indole-2,3-dione | 62 |

Formation of Nitrogen-Containing Heterocycles (e.g., Oxazolines, Thiazolines)

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of biologically active compounds and pharmaceuticals. nih.govopenmedicinalchemistryjournal.commdpi.com The synthesis of these structures is a central goal in medicinal chemistry. Diphenylvinylsulfonium triflate, which can be generated from precursors like this compound, provides an elegant and efficient method for constructing these important pharmacophores. bris.ac.uk

A novel, one-step strategy has been developed for the synthesis of saturated six-membered nitrogen heterocycles utilizing diphenylvinylsulfonium triflate as a bis-electrophile. bris.ac.uk This methodology is applicable to the formation of morpholines, thiomorpholines, and piperazines from the corresponding β-amino alcohols, β-aminothiols, and β-amino diamines, respectively. bris.ac.uk The underlying principle of this reaction can be extended to the synthesis of five-membered heterocycles like oxazolines and thiazolines.

The general mechanism involves the conjugate addition of a heteroatom (oxygen in a β-amino alcohol for oxazoline (B21484) synthesis, or sulfur in a β-aminothiol for thiazoline (B8809763) synthesis) to the vinylsulfonium salt. This step generates a sulfur ylide intermediate. A subsequent intramolecular proton transfer from the nitrogen atom to the ylide, followed by a ring-closing attack of the resulting nitrogen anion onto the sulfonium electrophile, furnishes the heterocyclic ring and displaces diphenyl sulfide (B99878). bris.ac.uk This approach avoids harsh conditions and redox processes, making it compatible with a wide array of functional groups. bris.ac.uk

Synthesis of 1-(Dialkylamino)-1,2,3-triazoles via Diazomethyl Radical Addition

A groundbreaking application of sulfonium salts is in the synthesis of 1-(dialkylamino)-1,2,3-triazoles. nih.govnih.gov This is achieved through the use of α-diazo sulfonium triflates, which are synthesized in a one-pot procedure. nih.govresearchgate.netd-nb.info These α-diazo sulfonium triflates serve as effective precursors to diazomethyl radicals. nih.govd-nb.info

The key transformation involves the reaction of these α-diazo sulfonium salts with N,N-dialkyl hydrazones under photochemical conditions. nih.govnih.govdocumentsdelivered.com The process is initiated by the single-electron reduction of the sulfonium salt, often facilitated by a photoredox catalyst like [Ru(bpy)₃][PF₆]₂, to generate a diazomethyl radical. nih.govd-nb.info This radical then adds to the azomethine carbon of the hydrazone. nih.govnih.govresearchgate.net The resulting aminyl radical intermediate undergoes intramolecular cyclization to form the 1,2,3-triazole ring system in moderate to excellent yields. nih.govd-nb.info This method represents a novel approach, confirming the utility of α-diazosulfonium salts as synthetic equivalents of the diazomethyl cation. nih.gov

The versatility of this method is demonstrated by its compatibility with hydrazones derived from various aldehydes and ketones, including those bearing different alkyl and aryl substituents. d-nb.info

Table 1: Examples of 1-(Dialkylamino)-1,2,3-triazole Synthesis

| Entry | Hydrazone Precursor | α-Diazo Sulfonium Triflate | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N,N-dibenzylhydrazone of benzaldehyde | (Diazomethyl)dibenzothiophenium triflate | 1-(Dibenzylamino)-4-phenyl-1H-1,2,3-triazole | 95 |

| 2 | N,N-dimethylhydrazone of 4-methoxybenzaldehyde | (Diazomethyl)dibenzothiophenium triflate | 1-(Dimethylamino)-4-(4-methoxyphenyl)-1H-1,2,3-triazole | 81 |

| 3 | N,N-dibenzylhydrazone of cyclohexanone | (Diazomethyl)dibenzothiophenium triflate | 1-(Dibenzylamino)-4,5,6,7-tetrahydro-1H-benzo[d] nih.govresearchgate.netnih.govtriazole | 75 |

Data sourced from studies on α-diazo sulfonium triflate reactivity. nih.govd-nb.info

Annulation Chemistry for Carbocycles and Heterocycles

Annulation reactions are powerful tools for the construction of cyclic molecules. Vinylsulfonium salts, derived from precursors such as this compound, have proven to be highly effective reagents in various annulation strategies. bris.ac.uknih.govnih.gov They can function as versatile building blocks, participating in reactions like [4+2] and [4+1] annulations to form a range of carbocyclic and heterocyclic systems. bris.ac.uknih.govresearchgate.net

In one prominent example, diphenylvinylsulfonium triflate acts as a synthetic equivalent of a 1,2-dielectrophile in a [4+2] annulation with β-heteroatom amino compounds. bris.ac.uk This one-step process efficiently yields six-membered heterocycles like morpholines and piperazines. bris.ac.uk The reaction's success highlights the potential of vinylsulfonium salts to act as bis-electrophiles in ring-forming reactions. bris.ac.uk

Furthermore, radical annulation processes can be employed to create five-membered carbocycles. rsc.org While not directly involving this compound, the principles of generating reactive intermediates for cyclization are a shared theme in modern synthetic chemistry. The unique reactivity of sulfonium salts allows them to participate in diverse annulation cascades, providing access to complex molecular frameworks that are important in medicinal chemistry and materials science. nih.govrsc.org

Synthesis of Morpholines, Thiomorpholines, and Piperazines

The synthesis of morpholines, thiomorpholines, and piperazines—core structures in many pharmaceuticals—is significantly streamlined by the use of vinylsulfonium salts. bris.ac.uknih.govscispace.com A highly efficient, one-step annulation reaction has been developed using diphenylvinylsulfonium triflate with β-amino alcohols, β-aminothiols, and 1,2-diamines, respectively. bris.ac.uknih.gov

This protocol offers a significant advantage over traditional methods, which often require multiple steps and suffer from low yields and side reactions. bris.ac.uk The reaction proceeds under mild conditions, typically using triethylamine (B128534) as a base, and is tolerant of various functional groups. bris.ac.uk For instance, substrates with potentially epimerizable stereocenters react without detectable racemization. bris.ac.uk The utility of this method has been showcased in the concise synthesis of morpholine-(3S)-carboxylic acid, a key motif in numerous biologically active molecules. bris.ac.uk

Table 2: Synthesis of Six-Membered Heterocycles Using Diphenylvinylsulfonium Triflate

| Entry | Starting Material | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Aminoethanol | Morpholine | 95 |

| 2 | (S)-2-Amino-3-phenyl-1-propanol | (S)-5-Benzylmorpholine | 98 |

| 3 | 2-Aminoethanethiol | Thiomorpholine | 96 |

| 4 | N-Tosylethylene-1,2-diamine | 1-Tosylpiperazine | 94 |

Data adapted from Aggarwal et al. bris.ac.uk

Generation of Reactive Intermediates for Diverse Organic Transformations

A key feature of sulfonium salts like this compound is their capacity to generate highly reactive intermediates, which can then be harnessed for a wide range of synthetic transformations.

Diazo Transfer Reactions with α-Diazo Sulfonium Triflates

α-Diazo sulfonium triflates have been established as potent reagents for diazo transfer reactions. nih.govnih.gov These bench-stable crystalline solids act as synthetic equivalents of the elusive diazomethyl cation. nih.gov Under photochemical conditions, they undergo a single-electron reduction to generate diazomethyl radicals. nih.govd-nb.info

The synthetic utility of this reactivity was demonstrated in the C-H diazomethylation of arenes. nih.govd-nb.info For example, irradiating an α-diazo sulfonium triflate in the presence of a photoredox catalyst and 1,3,5-trimethylbenzene resulted in the formation of the corresponding diazomethylated arene in good yield. nih.govd-nb.info This transformation showcases the ability of these sulfonium salts to effectively transfer a diazomethyl group to a C-H bond, opening new avenues for the functionalization of unactivated hydrocarbons. researchgate.net

Cyclopropanation Reactions Using Vinylsulfonium Salts

Vinylsulfonium salts are well-established as efficient ethylene (B1197577) transfer reagents for the synthesis of cyclopropanes. rhhz.net This transformation typically involves the reaction of a vinylsulfonium salt with an active methylene (B1212753) compound in the presence of a base. rhhz.net The mechanism proceeds via a conjugate addition of the carbanion (derived from the active methylene compound) to the vinylsulfonium salt, which generates a sulfur ylide intermediate. rhhz.net This ylide then undergoes an intramolecular nucleophilic substitution to form the cyclopropane (B1198618) ring and eliminate diphenyl sulfide. rhhz.net

This methodology has been successfully applied to a broad range of substrates. A notable application is the zinc triflate-mediated cyclopropanation of unprotected oxindoles with diphenylvinylsulfonium triflate. rsc.org This reaction proceeds under mild, ambient conditions and demonstrates broad functional group compatibility, providing high yields of spirocyclopropyl oxindoles, which are valuable structures in medicinal chemistry. rsc.orgresearchgate.netresearchgate.net The method's robustness has been further highlighted in the late-stage cyclopropanation of complex, medicinally relevant heterocycles. nih.gov

Electrophilic Alkynylation Reagents Based on Sulfonium Salts

The transfer of an alkyne group to a nucleophile, known as alkynylation, is a fundamental transformation in organic synthesis. While traditional methods often rely on nucleophilic acetylides, the development of electrophilic alkynylation reagents has expanded the synthetic toolbox, enabling "umpolung" reactivity where the alkyne acts as an electrophile. epfl.ch In this context, hypervalent iodine reagents have been extensively studied. epfl.ch However, research has also ventured into other classes of compounds, including sulfonium salts, to serve as electrophilic alkyne sources.

While direct studies detailing the use of this compound as an electrophilic alkynylation reagent are limited in the reviewed literature, the general principle has been established with other sulfonium salt structures. For instance, 5-(alkynyl)dibenzothiophenium triflates have been successfully synthesized and employed as competent electrophilic alkynylation reagents. These reagents are prepared from the corresponding dibenzothiophene (B1670422) S-oxide and a silyl-substituted alkyne. They have proven effective in transferring the alkyne group to a variety of nucleophiles, including thiols, amines, and activated methylene compounds.

The reactivity of these sulfonium-based reagents stems from the high electrophilicity of the alkyne carbon atom attached to the positively charged sulfur center. The sulfonium group acts as an excellent leaving group, facilitating the attack of a nucleophile on the alkyne. A key advantage of this methodology is the potential to recover and reuse the sulfide byproduct, such as dibenzothiophene, making the process more atom-economical. The general mechanism for such a reaction is depicted below.

Table 1: Comparison of Electrophilic Alkynylation Reagents

| Reagent Type | Advantages | Disadvantages |

|---|---|---|

| Alkynyliodonium Salts (e.g., EBX) | High reactivity, well-established. epfl.ch | Potential for side reactions, iodine-based. |

| Alkynylsulfonium Salts | Potentially recyclable byproduct, operationally simple. | Reactivity is dependent on the sulfonium structure; less explored than iodonium (B1229267) salts. |

This table provides a general comparison based on available literature.

The specific reactivity of this compound in such a transformation would be influenced by the electronic properties of its aryl substituents. The presence of a triflate counter-ion is beneficial, as it is non-nucleophilic and does not interfere with the reaction. smolecule.com

Sulfonium Ylide Chemistry and Applications

Sulfonium salts are crucial precursors for the formation of sulfur ylides, which are zwitterionic species featuring a carbanion adjacent to a positively charged sulfur atom. mdpi.combaranlab.org These ylides are highly valuable reagents in organic synthesis, acting as one-carbon synthons for the construction of various small-ring systems and for carbon-carbon bond formation. oaepublish.comnih.gov this compound can serve as a stable precursor to the corresponding sulfur ylide through deprotonation of an alpha-carbon, should an appropriate substituent be present on one of the phenyl rings or if one of the phenyl groups were replaced by an alkyl group.

The general formation of a sulfonium ylide involves the treatment of the sulfonium salt with a suitable base. mdpi.combaranlab.org The stability and reactivity of the resulting ylide are heavily influenced by the substituents on the sulfur atom and the carbanion. baranlab.orgnih.gov

Key Reactions Involving Sulfonium Ylides:

Cyclopropanation: Stabilized sulfonium ylides react with electron-deficient alkenes, such as α,β-unsaturated ketones, to form cyclopropanes. mdpi.com The reaction proceeds via a Michael addition followed by an intramolecular SN2 displacement. oaepublish.com

Epoxidation (Corey-Chaykovsky Reaction): A cornerstone of ylide chemistry, this reaction involves the addition of a sulfonium ylide to a carbonyl compound (aldehyde or ketone) to produce an epoxide. mdpi.com The catalytic cycle involves the generation of the ylide from the sulfonium salt precursor. mdpi.com

Aziridination: In a similar fashion to epoxidation, sulfonium ylides can react with imines to furnish aziridines, which are important nitrogen-containing heterocycles. nih.gov

[4+1] Cyclization Reactions: Sulfonium ylides can act as a one-carbon component in formal [4+1] cycloadditions with 1,4-dielectrophiles to construct five-membered rings. oaepublish.comresearchgate.net This strategy has been employed in the synthesis of dihydrobenzofurans and other heterocyclic systems. oaepublish.com

The utility of this compound as an ylide precursor would provide a pathway to ylides with specific electronic and steric properties conferred by the 4-chlorophenyl group, potentially influencing the stereoselectivity and efficiency of these classical transformations. mdpi.comoaepublish.com

Specialized Material Science Applications

Chemically Amplified Photoresists for Semiconductor Manufacturing

This compound belongs to the class of triarylsulfonium salts, which are workhorse compounds in the microelectronics industry, where they function as Photoacid Generators (PAGs). PAGs are essential components of chemically amplified resists (CARs), the dominant type of photoresist used in high-resolution photolithography for semiconductor manufacturing. lbl.govgoogle.com

The principle of chemical amplification relies on a catalytic mechanism. google.com Upon exposure to deep ultraviolet (DUV) or extreme ultraviolet (EUV) radiation, the PAG, in this case this compound, undergoes photolysis to generate a minute quantity of a very strong acid (triflic acid). This photogenerated acid then acts as a catalyst in the surrounding polymer matrix of the resist. google.com During a subsequent post-exposure bake step, a single acid molecule can catalyze hundreds or thousands of deprotection reactions in the polymer, dramatically changing its solubility in a developer solution. google.com This catalytic process provides the high sensitivity required for modern lithography. lbl.gov

Mechanism of a Positive-Tone Chemically Amplified Resist:

Exposure: The resist film, containing the polymer with acid-labile protecting groups and the PAG, is exposed to patterned radiation.

Acid Generation: The PAG absorbs a photon and decomposes, releasing triflic acid (CF₃SO₃H).

Catalytic Deprotection: During the post-exposure bake, the acid protonates the acid-labile groups on the polymer (e.g., t-Boc protected polyhydroxystyrene), causing them to cleave off.

Solubility Switch: The deprotection reaction converts the originally insoluble polymer into a base-soluble form (e.g., polyhydroxystyrene).

Development: The exposed regions of the resist are selectively washed away by an aqueous base developer, leaving a positive-tone image of the mask.

Table 2: Key Components of a Chemically Amplified Resist

| Component | Function | Example |

|---|---|---|

| Polymer Resin | Forms the film and provides etch resistance; contains acid-labile groups. | Poly(hydroxystyrene) with t-Boc protecting groups. google.com |

| Photoacid Generator (PAG) | Generates a strong acid upon exposure to light. | This compound. |

| Solvent | Allows for spin-coating of the resist onto the wafer. | Propylene glycol monomethyl ether acetate (B1210297) (PGMEA). |

| Base Quencher (optional) | Controls acid diffusion and neutralizes stray acid from the environment. | Amine additives. google.com |

This table outlines the typical components and their functions in a CAR formulation.

The choice of the PAG is critical. Triarylsulfonium salts with non-nucleophilic counter-ions like triflate are favored for their high quantum yield of acid generation, thermal stability, and good solubility in resist formulations. The specific substituents on the aryl rings, such as the chloro group in this compound, can fine-tune the absorption characteristics and photoreactivity of the PAG.

Photoacid Generation in Nanoporous Template Preparation for Sensor Applications

While direct literature detailing the use of this compound for creating nanoporous templates for sensors is scarce, the underlying chemical principles of its function as a PAG suggest its potential in this application. The generation of porous materials through photolithographic techniques is a well-established field, and PAGs are central to many of these processes.

The strategy would involve incorporating the sulfonium salt into a suitable polymer matrix. This composite material could then be patterned using light. The localized generation of acid in the exposed areas would catalyze reactions to alter the polymer's properties. For example, if the polymer contains acid-cleavable side chains, the acid would render the exposed regions more soluble, allowing for their removal with a developer to create a porous network. Conversely, if the system contains a cross-linking agent that is activated by acid, the exposed regions would become insoluble, and the unexposed regions could be washed away to yield the porous structure.

These resulting nanoporous polymer films could serve as templates or scaffolds in sensor fabrication. The high surface area and controlled pore size could be exploited for:

Host-Guest Sensing: The pores could be functionalized with receptor molecules to selectively bind target analytes, leading to a detectable signal.

Templating for Nanomaterials: The porous polymer could be used as a mold to deposit other materials (e.g., metals, metal oxides) via techniques like electroplating or atomic layer deposition. Subsequent removal of the polymer template would leave a nanoporous inorganic structure with a high surface area, ideal for electrochemical or gas sensors.

Controlled Release: The pores could be loaded with indicator dyes or other signaling molecules that are released upon interaction with a specific analyte.

The efficacy of this compound in this application would depend on its compatibility with the chosen polymer system and the efficiency of acid generation to create the desired porous morphology.

Components in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are solid-state lighting devices composed of thin organic layers sandwiched between two electrodes. nih.gov When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers migrate through the organic layers, recombine in an emissive layer, and form excitons which then radiatively decay to produce light. researchgate.net

A review of the pertinent literature does not indicate that this compound is a common or suitable component in the active layers of OLEDs. The primary materials used in OLEDs are typically charge-transporting and light-emitting small molecules or polymers that are electrically neutral.

Several factors make ionic compounds like sulfonium salts generally unsuitable for direct use within the emissive or charge-transport layers of an OLED:

Ionic Conductivity: The presence of mobile ions (the sulfonium cation and triflate anion) can lead to ionic conduction, which competes with the desired electronic conduction and can lead to device instability and rapid degradation.

Exciton Quenching: The charged nature of the salt and the heavy sulfur atom could act as quenching sites for the excitons, reducing the device's light-emitting efficiency.

Electrochemical Instability: The sulfonium salt may have a limited electrochemical window and could degrade under the operating voltages of the OLED.

While not used in the device stack itself, it is conceivable that sulfonium salts could be used as catalysts in the synthesis of the polymers or small molecules that are ultimately used in OLED fabrication. However, they are not incorporated into the final, operational device.

Integration into Covalent Adaptable Network (CAN) Polymers

Recent research has shown that sulfonium salts can play a key role in the design of certain types of CANs, particularly those known as vitrimers. In these systems, the dynamic chemistry can be based on transalkylation reactions involving sulfonium salts. nih.govresearchgate.net A proposed mechanism involves the reversible exchange between a thioether and a sulfonium salt. This exchange allows the cross-links in the polymer network to be rearranged upon heating, leading to stress relaxation and material flow, which enables reprocessability. nih.govucsb.edu

Table 3: Potential Role of Sulfonium Salts in CANs

| Integration Method | Mechanism | Consequence for the Network |

|---|---|---|

| Dynamic Exchange Partner | Transalkylation between thioethers and sulfonium cations within the polymer network. nih.govresearchgate.net | Enables network rearrangement, leading to reprocessability, self-healing, and stress relaxation. |